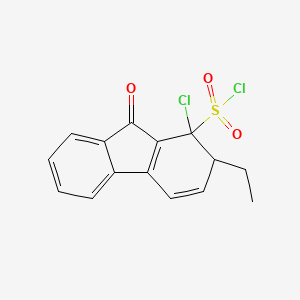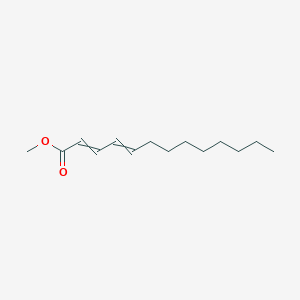
Methyl trideca-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl trideca-2,4-dienoate is an organic compound characterized by its conjugated diene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl trideca-2,4-dienoate can be synthesized through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically employs boronic esters and halides under mild conditions, making it a versatile and widely used technique.
Another method involves the Horner-Wadsworth-Emmons olefination, which uses aldehydes and ketones with trialkyl phosphonates . This reaction is base-promoted and can be carried out using bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LiHMDS).
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of palladium-catalyzed cross-coupling reactions is favored due to its high yield and selectivity. Additionally, the Horner-Wadsworth-Emmons olefination provides an alternative route for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl trideca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Methyl trideca-2,4-dienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, particularly in the synthesis of pheromones.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl trideca-2,4-dienoate involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may act as a ligand for specific receptors or enzymes, modulating their activity . The conjugated diene structure allows it to participate in electron transfer reactions, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl deca-2,4-dienoate: Another conjugated diene ester with similar chemical properties.
Ethyl undeca-2,4-dienoate: A related compound used in similar applications.
Uniqueness
Methyl trideca-2,4-dienoate is unique due to its specific chain length and conjugated diene structure, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential in various research fields make it a compound of significant interest.
Propiedades
Número CAS |
55025-21-3 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
methyl trideca-2,4-dienoate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h10-13H,3-9H2,1-2H3 |
Clave InChI |
MFRQOOPOGJBAPT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



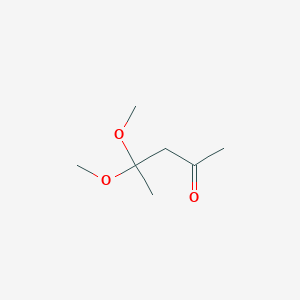
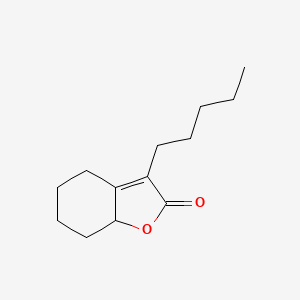
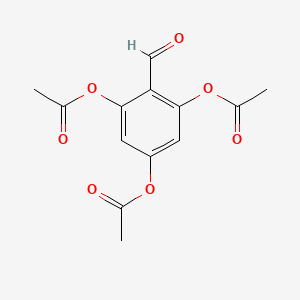
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
methanone](/img/structure/B14640666.png)
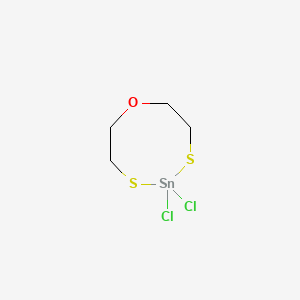
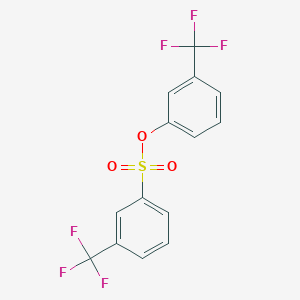
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
methanide](/img/structure/B14640717.png)


